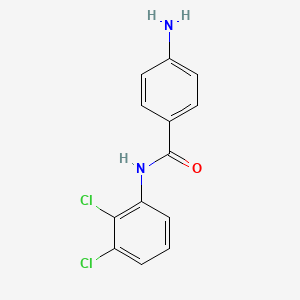

4-Amino-N-(2,3-dichlorophenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,3-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-2-1-3-11(12(10)15)17-13(18)8-4-6-9(16)7-5-8/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZOHBNMUNXNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide: Structure, Predicted Properties, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

IUPAC Name and Chemical Structure

The nomenclature and structural representation of the molecule are fundamental to its identity in chemical research.

-

IUPAC Name: 4-amino-N-(2,3-dichlorophenyl)benzamide

-

Chemical Structure:

(A 2D chemical structure image of this compound should be displayed here. As I cannot generate images, a placeholder is used.)

Predicted Physicochemical Data

In the absence of experimentally determined data, computational predictions provide valuable insights into the potential physicochemical properties of a compound. The following table summarizes key predicted properties for this compound.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O | |

| Molecular Weight | 281.14 | g/mol |

| XLogP3 | 3.8 | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 280.0221 | Da |

| Monoisotopic Mass | 280.0221 | Da |

| Topological Polar Surface Area | 69.1 Ų | |

| Heavy Atom Count | 18 | |

| Complexity | 299 |

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Proposed Experimental Synthesis Protocol

The synthesis of this compound can be approached through a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This general method is widely applicable for the synthesis of related aminobenzanilides.

Step 1: Synthesis of N-(2,3-dichlorophenyl)-4-nitrobenzamide

This step involves the acylation of 2,3-dichloroaniline with 4-nitrobenzoyl chloride.

-

Materials:

-

2,3-dichloroaniline

-

4-nitrobenzoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 2,3-dichloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled aniline solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude N-(2,3-dichlorophenyl)-4-nitrobenzamide by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography on silica gel.

-

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of the intermediate to an amine.

-

Materials:

-

N-(2,3-dichlorophenyl)-4-nitrobenzamide

-

Ethanol (EtOH) or methanol (MeOH)

-

Palladium on carbon (10% Pd/C) or Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Hydrogen gas (H₂) source (if using Pd/C)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure (Catalytic Hydrogenation):

-

Dissolve N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the nitro compound).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

-

Alternative Procedure (Tin(II) Chloride Reduction):

-

Suspend N-(2,3-dichlorophenyl)-4-nitrobenzamide (1.0 equivalent) in ethanol.

-

Add an excess of Tin(II) chloride dihydrate (e.g., 3-5 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product as described above.

-

Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound, which is a standard procedure in medicinal chemistry and drug discovery.

Caption: A workflow diagram illustrating the proposed synthesis, purification, and characterization of this compound.

An In-depth Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-N-(2,3-dichlorophenyl)benzamide, a chemical compound of interest in various research and development sectors. This document details its fundamental molecular characteristics, a representative synthesis protocol, and a logical workflow for its preparation.

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below. These values have been calculated based on its chemical structure.

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Chemical Structure | (See Figure 1 below) |

Figure 1: Chemical Structure of this compound.

Figure 1: Chemical Structure of this compound.

Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step process. This involves an initial acylation reaction to form the amide bond, followed by a reduction of a nitro group to the desired amine. This common method for synthesizing N-arylbenzamides is reliable and adaptable.

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on established methods for analogous compounds.

Step 1: Synthesis of 4-Nitro-N-(2,3-dichlorophenyl)benzamide

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

-

To this solution, add a base, for example, triethylamine (TEA) or pyridine (1.1 equivalents), and stir the mixture at room temperature.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-Nitro-N-(2,3-dichlorophenyl)benzamide.

-

The crude product may be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Step 2: Synthesis of this compound

-

Dissolve the purified 4-Nitro-N-(2,3-dichlorophenyl)benzamide (1 equivalent) from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.

-

For reduction, a common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere can be employed.

-

For SnCl₂/HCl reduction: Add an excess of SnCl₂ dihydrate (e.g., 3-5 equivalents) to the solution of the nitro compound. Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

For catalytic hydrogenation: Place the solution of the nitro compound in a hydrogenation vessel with a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (as indicated by TLC or the cessation of hydrogen uptake).

-

After the reduction is complete, the reaction mixture is worked up accordingly. For the SnCl₂ method, the mixture is typically cooled, made basic with a sodium hydroxide solution, and extracted with an organic solvent. For the catalytic hydrogenation, the catalyst is removed by filtration through celite, and the solvent is evaporated.

-

The resulting crude this compound is then purified, typically by recrystallization or column chromatography, to yield the final product.

The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

An In-depth Technical Guide on the Potential Mechanisms of Action of 4-Amino-N-(2,3-dichlorophenyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-N-(2,3-dichlorophenyl)benzamide is a small molecule belonging to the benzamide class of compounds. Its structure combines a 4-aminobenzoyl group with a 2,3-dichloroaniline moiety. While the specific biological activities of this exact compound are not extensively documented, its structural components are present in various biologically active molecules. This guide will delve into the potential mechanisms of action of this compound by analyzing the established activities of its structural analogues. The primary hypothesized mechanisms include inhibition of DNA methyltransferases (DNMTs), dipeptidyl peptidase-IV (DPP-IV), and poly(ADP-ribose) polymerase (PARP), as well as potential antimicrobial activities and effects on neuronal channels.

Potential Mechanisms of Action Based on Structural Analogues

DNA Methyltransferase (DNMT) Inhibition

The 4-amino-N-phenylbenzamide scaffold is a key feature of SGI-1027, a known inhibitor of DNA methyltransferases (DNMTs).[1] DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process crucial for epigenetic gene regulation. Aberrant DNA methylation is a hallmark of many cancers, making DNMTs an attractive therapeutic target.

Signaling Pathway:

Caption: Potential DNMT inhibition pathway by this compound.

Experimental Protocols:

-

In Vitro DNMT Inhibition Assay: The inhibitory activity of a compound against DNMTs can be assessed using a variety of commercially available kits. A typical assay involves the incubation of the recombinant human DNMT enzyme (e.g., DNMT1, DNMT3A) with a DNA substrate and the methyl donor S-adenosylmethionine (SAM). The inhibitory effect of the test compound is determined by measuring the incorporation of the methyl group into the DNA, often through an ELISA-based method.

-

Gene Reactivation Assay: The ability of a compound to reactivate gene expression silenced by DNA methylation can be evaluated using a reporter system. For example, leukemia KG-1 cells with a methylated and silenced cytomegalovirus (CMV) promoter-driven luciferase reporter gene can be treated with the test compound. Reactivation of the reporter gene is quantified by measuring luciferase activity.[1]

Quantitative Data for SGI-1027 Analogues:

| Compound | Target | EC50 (µM) | Cytotoxicity (KG-1 cells, µM) |

| SGI-1027 | DNMT3A | ~1.5 | ~5 |

| Analogue 12 | DNMT3A | ~2.5 | ~7 |

| Analogue 16 | DNMT3A | ~3.0 | ~10 |

| Analogue 31 | DNMT3A | 0.9 | ~4 |

Data extracted from studies on SGI-1027 and its analogues.[1]

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

N-substituted aminobenzamide derivatives have been investigated as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[2] DPP-IV inactivates incretins, which are hormones that stimulate insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in type 2 diabetes.

Signaling Pathway:

Caption: Potential DPP-IV inhibition pathway.

Experimental Protocols:

-

In Vitro DPP-IV Inhibition Assay: The inhibitory activity against DPP-IV can be determined using a fluorometric assay. The enzyme is incubated with the test compound and a substrate such as Gly-Pro-7-amino-4-methylcoumarin. The cleavage of the substrate by DPP-IV releases a fluorescent product, and the inhibition is quantified by measuring the reduction in fluorescence.

Quantitative Data for N-Aminobenzamide Scaffold Derivatives:

| Compound | DPP-IV Inhibition (%) at 100 µM |

| Analogue A | 38 |

| Analogue B | 35 |

| Analogue C | 32 |

Data represents the most active compounds from a study on N-aminobenzamide derivatives.[2]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

4-Aminobenzamide itself is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors have been successfully developed as anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Signaling Pathway:

Caption: Potential PARP inhibition pathway.

Experimental Protocols:

-

PARP Activity Assay: The inhibitory effect on PARP can be measured using cell-free assays that quantify the synthesis of poly(ADP-ribose) (PAR) chains. These assays often employ biotinylated NAD+ as a substrate and detect the incorporation of biotin into PAR chains using an ELISA-based method.

Antimicrobial Activity

Various benzamide and N-arylamide derivatives have demonstrated antimicrobial properties.[3][4] The presence of chlorine atoms on the phenyl ring can enhance this activity.[5] The mechanism of antimicrobial action for this class of compounds is not always well-defined but can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with metabolic pathways.

Experimental Protocols:

-

Minimum Inhibitory Concentration (MIC) Determination: The antimicrobial activity can be quantified by determining the MIC using the broth microdilution method. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.[3]

Quantitative Data for Related Antimicrobial Compounds:

| Compound Type | Target Organism | MIC (µg/mL) |

| 4-Aminobenzamide derivative | E. coli | 3.12 - 6.25 |

| 4-Aminobenzamide derivative | B. subtilis | 6.25 |

| Dichlorocinnamanilide | S. aureus | < 1 |

| Dichlorocinnamanilide | MRSA | < 1 |

Data compiled from studies on various aminobenzamide and dichlorinated anilide derivatives.[4][5]

Synthesis of 4-Amino-N-substituted Benzamides

A general synthetic route to 4-amino-N-substituted benzamides involves the acylation of a substituted aniline with 4-nitrobenzoyl chloride, followed by the reduction of the nitro group.[6]

Experimental Workflow:

Caption: General synthesis of 4-Amino-N-substituted benzamides.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its structural features suggest several plausible biological activities. Based on the analysis of its analogues, this compound could potentially function as an inhibitor of DNMTs, DPP-IV, or PARP. Furthermore, its dichlorophenyl moiety suggests possible antimicrobial properties. The information and experimental protocols provided in this guide offer a foundational framework for initiating research into the pharmacological profile of this compound and for the rational design of future studies. Empirical validation of these hypothesized mechanisms is a critical next step in understanding the therapeutic potential of this compound.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Potential Biological Targets of 4-Amino-N-(2,3-dichlorophenyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-N-(2,3-dichlorophenyl)benzamide is a small molecule with potential for biological activity, although direct studies on this specific compound are not extensively documented in publicly available literature. However, by examining structurally related benzamide derivatives, we can infer a range of potential biological targets and therapeutic applications. This technical guide consolidates information on the biological activities of analogous compounds, presenting potential targets, relevant quantitative data, experimental protocols for target validation, and visual representations of associated signaling pathways and experimental workflows. The primary aim is to provide a foundational resource for researchers initiating studies on this compound, suggesting plausible avenues for investigation.

Potential Biological Targets

Based on the activities of structurally similar benzamides, this compound may interact with a variety of biological targets. The presence of the 4-amino-benzamide core and the dichlorophenyl moiety suggests potential for activity in the following areas:

-

Oncology:

-

Histone Deacetylase (HDAC) Inhibition: Certain 4-amino-benzamide derivatives have demonstrated potent inhibitory activity against HDACs, particularly HDAC3, leading to antitumor effects.[1][2]

-

Kinase Inhibition: The benzamide scaffold is present in inhibitors of various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Met kinase superfamily.[3][4]

-

DNA-DNA Crosslinking: A related compound, 4-amino-N-(2'-aminophenyl)benzamide, has been shown to induce DNA-DNA crosslinks, an activity associated with cytotoxic effects in cancer cells.[5]

-

-

Infectious Diseases:

-

Antitrypanosomal Agents: Derivatives of 4-amino-N-phenylbenzamide have shown activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis.[6]

-

Antiviral Deubiquitinase (DUB) Inhibition: Benzamide derivatives have been designed as inhibitors of viral deubiquitinases, which are crucial for the replication of several viruses.[7]

-

Antibacterial and Antifungal Activity: Various substituted benzamides have exhibited antibacterial and antifungal properties.[8][9]

-

-

Neurological Disorders:

Quantitative Data for Structurally Related Compounds

To provide a preliminary indication of potential efficacy, the following tables summarize quantitative data for analogous benzamide compounds from the literature.

Table 1: Anticancer Activity of Related Benzamides

| Compound Name | Target | Assay | IC50 / Activity | Reference |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | HDAC3 | Enzymatic Assay | 95.48 nM | [1][2] |

| 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) | Antitumor | In vivo (Rat Tumors) | Effective in slowly growing tumors | [5] |

| N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) | Met Kinase | Enzymatic Assay | Potent Inhibition | [4] |

Table 2: Anti-Infective Activity of Related Benzamides

| Compound Class | Organism/Target | Assay | Activity | Reference |

| 4-amino-N-phenylbenzamide derivatives | Trypanosoma brucei | In vitro | Antitrypanosomal activity | [6] |

| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | In vitro Antiviral Screening | IC50 values from 10.22 to 44.68 µM | [7] |

| 4-amino-N-[2-(diethylamino)ethyl]benzamide complex | S. aureus, B. subtilis, C. albicans | Antibacterial Assay | Good activity | [8] |

Table 3: Neurological Activity of Related Benzamides

| Compound Name | Target/Model | Assay | ED50 / Effect | Reference |

| 4-amino-N-(2,6-dimethylphenyl)benzamide | Maximal Electroshock (MES) induced seizures (mice) | In vivo | 1.7 mg/kg (oral) | [11] |

| 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid | KCNQ2 Potassium Channel | Electrophysiology | Potent activator | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature that can be adapted to investigate the potential biological targets of this compound.

HDAC Inhibition Assay (Enzymatic)

This protocol is based on methodologies used for identifying HDAC inhibitors.[1][2]

-

Reagents and Materials:

-

Recombinant human HDAC isozymes (e.g., HDAC1, 2, 3, 6).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Trichostatin A (TSA) or SAHA (as a positive control).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (e.g., containing trypsin and TSA).

-

Test compound (this compound) dissolved in DMSO.

-

384-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

-

Add 5 µL of the diluted compounds to the wells of a 384-well plate.

-

Add 10 µL of diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 5 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 10 µL of the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

-

Kinase Inhibition Assay (Generic)

This protocol provides a general framework for screening against a panel of kinases, which can be adapted from methodologies for VEGFR-2 or Met kinase inhibitors.[3][4]

-

Reagents and Materials:

-

Panel of purified recombinant kinases.

-

Specific peptide substrates for each kinase.

-

ATP.

-

Staurosporine (as a general kinase inhibitor control).

-

Kinase assay buffer (will vary depending on the kinase).

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

-

Test compound dissolved in DMSO.

-

White, opaque microplates.

-

Luminometer.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the test compound, kinase, and peptide substrate to the wells of the microplate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced or remaining ATP.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine IC50 values.

-

In Vitro Antiviral Assay

This protocol is a general method for assessing antiviral activity, based on procedures for screening against various viruses.[7]

-

Reagents and Materials:

-

Host cell line permissive to the virus of interest (e.g., Vero cells for HSV-1).

-

Virus stock with a known titer.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).

-

Test compound dissolved in DMSO.

-

Positive control antiviral drug.

-

MTT or similar reagent for assessing cell viability.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and infect them with the virus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compound.

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the untreated control wells (typically 2-3 days).

-

Assess cell viability using the MTT assay.

-

Calculate the concentration of the compound that inhibits the viral CPE by 50% (IC50).

-

In parallel, determine the cytotoxicity of the compound on uninfected cells (CC50) to calculate the selectivity index (SI = CC50/IC50).

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be modulated by a benzamide derivative and a general workflow for target identification.

Caption: Potential mechanism of action via HDAC3 inhibition.

References

- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. The new KCNQ2 activator 4-Chlor-N-(6-chlor-pyridin-3-yl)-benzamid displays anticonvulsant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-N-(2,3-dichlorophenyl)benzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 4-Amino-N-(2,3-dichlorophenyl)benzamide derivatives and related analogs. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Core Synthesis Strategies

The synthesis of 4-Amino-N-(aryl)benzamide derivatives typically involves the amidation of a substituted benzoic acid with a corresponding aniline. A common synthetic route commences with the nitration of a benzoic acid precursor, followed by activation of the carboxylic acid, coupling with the desired aniline, and subsequent reduction of the nitro group to the primary amine.

One well-established method involves the activation of p-nitrobenzoic acid using thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with various aniline derivatives to produce the corresponding N-substituted-4-nitrobenzamides. The final step is the reduction of the nitro group to an amino group, often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol solvent.[1]

An alternative approach involves the use of coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) to facilitate the condensation of the benzoic acid and aniline moieties.[1]

Biological Activities and Therapeutic Potential

Derivatives of 4-aminobenzamide have demonstrated a wide spectrum of biological activities, highlighting their potential as scaffolds for the development of new drugs targeting various diseases.

Anticancer Activity

Certain N-phenylbenzamide derivatives have shown promising anticancer properties. For instance, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3, with IC50 values in the nanomolar range.[2] This compound induced G2/M phase arrest and apoptosis in HepG2 cells, demonstrating greater potency than the established HDAC inhibitor SAHA in inhibiting the growth of A2780 and HepG2 cancer cell lines.[2] Another study reported that imidazole-based N-phenylbenzamide derivatives exhibited cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some derivatives showing IC50 values in the single-digit micromolar range.

Furthermore, some 4-amino-N-aryl-benzamides have been found to be preferentially active against slowly growing tumors. For example, 4-amino-N-(2'-aminophenyl)benzamide (GOE1734) has shown significant growth-inhibiting efficacy in osteosarcoma, methylnitrosourea-induced mammary carcinoma, and acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinoma, all of which are characterized by longer tumor volume doubling times.[3] The mechanism of action for this compound is suggested to involve DNA-DNA crosslinking.[3]

Antimicrobial and Antiparasitic Activity

The 4-aminobenzamide scaffold has also been explored for its antimicrobial and antiparasitic properties. Analogs have shown inhibitory activity against various bacterial and fungal strains. For example, 4-amino benzamide derived 1,2,3-triazole linked chalcones and their pyrazoline derivatives have demonstrated moderate to good anti-bacterial and anti-fungal activities.[4]

In the realm of antiparasitic agents, N-phenylbenzamide derivatives have been investigated as DNA minor groove binders targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites.[5] This interaction disrupts the parasite's genetic material, leading to cell death.[5]

Enzyme Inhibition

Beyond HDACs, other enzymatic targets for 4-aminobenzamide derivatives have been identified. A series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides were developed as inhibitors of Wip1 phosphatase.[6] Wip1 is a key negative regulator of the DNA damage response pathway, and its inhibition can enhance the activity of tumor suppressor proteins like p53.[6]

Quantitative Biological Data

The following tables summarize the quantitative biological data for various 4-Amino-N-(aryl)benzamide derivatives and analogs.

Table 1: Anticancer and Enzyme Inhibitory Activity

| Compound | Target | Assay | IC50 | Cell Line | Reference |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1 | Enzyme Inhibition | 95.2 nM | - | [2] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC2 | Enzyme Inhibition | 260.7 nM | - | [2] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC3 | Enzyme Inhibition | 255.7 nM | - | [2] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | - | Antiproliferative | 2.66 µM | A2780 | [2] |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | - | Antiproliferative | 1.73 µM | HepG2 | [2] |

Table 2: Antimicrobial and Antioxidant Activity

| Compound Class | Organism/Assay | Activity | MIC/IC50 | Reference |

| 4-amino benzamide derived pyrazolines | Enterococcus faecalis | Antibacterial | - | [4] |

| 4-amino benzamide derived pyrazolines | Staphylococcus aureus | Antibacterial | - | [4] |

| 4-amino benzamide derived pyrazolines | Klebsiella pneumoniae | Antibacterial | - | [4] |

| 4-amino benzamide derived pyrazolines | Pseudomonas fluorescence | Antibacterial | - | [4] |

| 4-amino benzamide derived pyrazolines | Aspergillus niger | Antifungal | - | [4] |

| 4-amino benzamide derived pyrazolines | Aspergillus terreus | Antifungal | - | [4] |

| 4-amino benzamide derived pyrazolines | Trichoderma harzanium | Antifungal | - | [4] |

| 4-amino benzamide derived chalcone and pyrazolines | DPPH Scavenging | Antioxidant | IC50: 20.54±20.91 µM | [4] |

| 4-amino benzamide derived chalcone and pyrazolines | Nitric Oxide Scavenging | Antioxidant | IC50: 1.88±2.13 µM, 2.00±2.32 µM | [4] |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 4-Amino-N-(aryl)benzamide derivatives stem from their interaction with various cellular targets and signaling pathways.

Inhibition of the Wip1-p53 Signaling Pathway

Certain N-methylaryl-N'-aryl-4-aminobenzamides function as inhibitors of Wip1 phosphatase.[6] Wip1 is a negative regulator of the DNA damage response pathway. By dephosphorylating key proteins such as p53, ATM, Chk1, and Chk2, Wip1 helps to terminate the DNA damage response and promote cell survival.[6] Inhibition of Wip1 by these benzamide derivatives would lead to the sustained phosphorylation and activation of these tumor-suppressing proteins, ultimately promoting cell cycle arrest and apoptosis in cancer cells.

Inhibition of the Hedgehog Signaling Pathway

Some benzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway.[4] This pathway is crucial during embryonic development and its aberrant activation in adults is linked to several cancers.[4] The pathway is initiated by the binding of the Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of Smoothened (SMO). Activated SMO then triggers a signaling cascade that leads to the activation of Gli transcription factors, which translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. The benzamide derivatives likely act by inhibiting SMO or other downstream components of this pathway.

References

- 1. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-Amino-N-(2,3-dichlorophenyl)benzamide: A Technical Guide

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental or in silico modeling data for the compound 4-Amino-N-(2,3-dichlorophenyl)benzamide. This guide, therefore, presents a generalized framework for the in silico analysis of novel benzamide derivatives, drawing parallels from research on structurally related compounds. The methodologies and workflows described herein are intended to serve as a comprehensive template for researchers, scientists, and drug development professionals initiating computational studies on this or similar molecules.

Introduction to In Silico Modeling in Drug Discovery

In the contemporary drug discovery and development pipeline, in silico modeling has emerged as an indispensable tool. By leveraging computational methods, researchers can predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and biological activities of novel chemical entities before their synthesis and experimental validation. This predictive power significantly reduces the time and cost associated with bringing a new therapeutic agent to market. For a novel compound like this compound, a systematic in silico evaluation would be the critical first step in assessing its drug-like potential.

Characterization and Properties of Benzamide Derivatives

Benzamides are a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, antioxidant, and antitumor effects. The specific biological activity is largely dictated by the nature and position of substituents on the benzamide scaffold. For instance, studies on various N-substituted benzamides have demonstrated their potential as therapeutic agents.

While specific data for this compound is unavailable, we can infer some of its expected properties based on its structural motifs. The dichlorophenyl group suggests potential interactions with hydrophobic pockets in target proteins, while the amino group can act as a hydrogen bond donor.

Table 1: Physicochemical Properties of Representative Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| 4-Amino-N-[2-(diethylamino)ethyl]benzamide | C13H21N3O | 235.33 | 1.7 | 2 | 3 |

| 4-Amino-N-(4-nitrophenyl)benzamide | C13H11N3O3 | 257.25 | 2.1 | 2 | 4 |

| 4-Amino-N-(2'-aminophenyl)benzamide | C13H13N3O | 227.26 | 1.8 | 3 | 2 |

Note: The data presented in this table is for illustrative purposes and is derived from studies on related benzamide compounds.

In Silico Modeling Workflow

A typical in silico modeling workflow for a novel compound like this compound would involve several key stages, from initial structure preparation to the prediction of biological activity and toxicity.

Caption: A generalized workflow for the in silico evaluation of a novel chemical entity.

Molecular Descriptors and Physicochemical Properties

The first step in the in silico analysis is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and are used to predict its physicochemical properties.

Experimental Protocol: Calculation of Molecular Descriptors

-

Input: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).

-

Software: Utilize computational chemistry software such as RDKit, PaDEL-Descriptor, or commercial packages like Schrödinger's QikProp.

-

Descriptor Calculation: Calculate a range of 1D, 2D, and 3D descriptors, including molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds.

-

Analysis: Analyze the calculated descriptors to assess the compound's compliance with drug-likeness rules, such as Lipinski's Rule of Five.

ADMET Prediction

Predicting the ADMET properties of a compound early in the discovery process is crucial to avoid costly late-stage failures. Various computational models can be used to predict properties like aqueous solubility, intestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity.

Table 2: Predicted ADMET Properties for a Hypothetical Benzamide Derivative

| Property | Predicted Value | Interpretation |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Caco-2 Permeability (nm/s) | >50 | High intestinal absorption |

| BBB Permeability (logBB) | -0.8 | Low CNS penetration |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Note: This table represents hypothetical data for illustrative purposes.

Target Identification and Molecular Docking

Identifying the biological target of a novel compound is a key objective. If a putative target is known or hypothesized, molecular docking can be employed to predict the binding mode and affinity of the compound to the target protein.

Experimental Protocol: Molecular Docking

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign partial charges and define rotatable bonds.

-

Binding Site Definition: Identify the binding site on the target protein, either from experimental data or using pocket detection algorithms.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: Score the generated poses using a scoring function to estimate the binding affinity. Analyze the top-ranked poses to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Caption: A simplified workflow for a molecular docking experiment.

Signaling Pathway Analysis

Once a biological target is identified, it is essential to understand its role in cellular signaling pathways. This knowledge can provide insights into the potential mechanism of action of the compound and its downstream effects.

For example, if this compound were found to inhibit a specific kinase, pathway analysis would help to elucidate the consequences of this inhibition on cell growth, proliferation, or apoptosis.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a compound.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico modeling strategy for the evaluation of this compound. While specific data for this compound is currently lacking, the described workflows and methodologies provide a robust framework for its computational assessment. Future work should focus on the chemical synthesis and experimental validation of the predictions made through these in silico models. The integration of computational and experimental approaches will be paramount in elucidating the therapeutic potential of this and other novel benzamide derivatives.

An In-Depth Technical Guide to the Predicted ADME Properties of 4-Amino-N-(2,3-dichlorophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its success. These parameters collectively determine the pharmacokinetic profile of a drug candidate, influencing its efficacy, safety, and overall viability. This technical guide provides a comprehensive overview of the predicted ADME properties of 4-Amino-N-(2,3-dichlorophenyl)benzamide, a novel small molecule with therapeutic potential.

Utilizing established in silico predictive models, this document summarizes key physicochemical characteristics, pharmacokinetic behaviors, and potential toxicological liabilities. Furthermore, it outlines the detailed experimental protocols for the in vitro assays that are essential for validating these computational predictions. This guide is intended to serve as a critical resource for researchers and drug development professionals, facilitating informed decision-making and guiding further preclinical evaluation of this compound.

Predicted Physicochemical and ADME Properties

The ADME profile of this compound was predicted using a combination of well-regarded, freely accessible online platforms, including SwissADME and pkCSM. These tools employ sophisticated algorithms and machine learning models trained on large datasets of known compounds to estimate a molecule's behavior in a biological system.[1][2] The SMILES (Simplified Molecular Input Line Entry System) string used for these predictions is Nc1ccc(cc1)C(=O)Nc2cccc(c2Cl)Cl .

Physicochemical Properties

The physicochemical characteristics of a compound are foundational to its ADME profile, influencing its solubility, permeability, and interactions with biological membranes.

| Property | Predicted Value | Unit |

| Molecular Weight | 281.13 | g/mol |

| LogP (Octanol/Water Partition Coefficient) | 3.45 | |

| Water Solubility (LogS) | -3.81 | mol/L |

| Topological Polar Surface Area (TPSA) | 69.11 | Ų |

| Number of Hydrogen Bond Acceptors | 3 | |

| Number of Hydrogen Bond Donors | 2 | |

| Number of Rotatable Bonds | 2 | |

| pKa (most acidic) | 12.83 | |

| pKa (most basic) | 2.54 |

Pharmacokinetic (ADME) Properties

These predictions provide insight into how the compound is likely to be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

| Parameter | Predicted Value/Classification | Description |

| Absorption | ||

| Human Intestinal Absorption | High | High probability of being well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates high potential for passive diffusion across the intestinal epithelium. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be a substrate for the P-gp efflux pump. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.55 | L/kg |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to be able to cross the blood-brain barrier. |

| Plasma Protein Binding | ~95 | % |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Unlikely to inhibit the CYP1A2 enzyme. |

| CYP2C19 Inhibitor | Yes | Predicted to be an inhibitor of the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | No | Unlikely to inhibit the CYP2C9 enzyme. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | Yes | Predicted to be an inhibitor of the CYP3A4 enzyme. |

| Excretion | ||

| Total Clearance | 0.41 | L/h/kg |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for the Organic Cation Transporter 2. |

Drug-Likeness and Medicinal Chemistry

These qualitative assessments evaluate the compound's suitability as a potential drug candidate based on established empirical rules and structural alerts.

| Parameter | Prediction | Description |

| Drug-Likeness Rules | ||

| Lipinski's Rule of Five | Yes (0 violations) | Adheres to the guidelines for good oral bioavailability. |

| Ghose Filter | Yes (0 violations) | Meets criteria related to molecular weight, molar refractivity, and atom counts. |

| Veber Filter | Yes (0 violations) | Satisfies rules regarding rotatable bonds and TPSA for good oral bioavailability. |

| Egan Filter | Yes | Falls within the acceptable physicochemical space for good oral absorption. |

| Medicinal Chemistry | ||

| PAINS (Pan Assay Interference Compounds) | 0 alerts | Contains no substructures known to cause false positives in high-throughput screening. |

| Brenk Structural Alerts | 1 alert (aniline) | Contains an aniline substructure, which can sometimes be associated with toxicity. |

| Lead-Likeness | No (1 violation) | Does not meet the stricter criteria for a lead compound (violates LogP > 3.5). |

| Synthetic Accessibility Score | 2.51 | Indicates that the molecule is relatively easy to synthesize. |

Predicted Toxicity

Early assessment of potential toxicity is crucial for de-risking a drug development program.

| Endpoint | Predicted Result | Confidence Score |

| AMES Toxicity | Non-toxic | 0.85 |

| hERG I Inhibition | Inhibitor | 0.72 |

| hERG II Inhibition | Non-inhibitor | 0.65 |

| Hepatotoxicity | Non-toxic | 0.91 |

| Skin Sensitization | Non-sensitizer | 0.88 |

Experimental Protocols

To validate the in silico predictions, a series of in vitro ADME assays are required. The following sections detail the standard methodologies for these key experiments.

Permeability Assessment (Caco-2 Assay)

Objective: To determine the rate of transport of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto a semi-permeable membrane in a transwell plate insert and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

-

Permeability Assay:

-

The test compound is added to the apical (A) side of the monolayer (representing the intestinal lumen).

-

Samples are collected from the basolateral (B) side (representing the blood) at various time points (e.g., 30, 60, 90, 120 minutes).

-

To assess active efflux, the experiment is also performed in the reverse direction (B to A).

-

-

Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

-

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Objective: To evaluate the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s (CYPs), located in liver microsomes.

Methodology:

-

Preparation: Pooled human liver microsomes are pre-incubated with the test compound in a phosphate buffer (pH 7.4) at 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

-

Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: The samples are centrifuged to precipitate the proteins.

-

Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

-

Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.

Methodology:

-

Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4) in the presence of various concentrations of the test compound.

-

Reaction Initiation and Termination: The reaction is initiated with NADPH and terminated after a specific incubation period by adding a cold solvent.

-

Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the control (vehicle-treated) samples. The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.

hERG Channel Inhibition Assay

Objective: To assess the potential of a compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Electrophysiology: The whole-cell patch-clamp technique is the gold standard method.

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell's interior.

-

A specific voltage protocol is applied to elicit hERG channel currents.

-

-

Compound Application: The cells are exposed to increasing concentrations of the test compound.

-

Data Acquisition: The hERG current is measured before and after the application of the compound.

-

Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.

Plasma Protein Binding (PPB) Assay

Objective: To determine the extent to which a compound binds to proteins in the plasma, which affects its distribution and availability to reach its target.

Methodology:

-

Method: The most common method is equilibrium dialysis.

-

Apparatus: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

-

Procedure:

-

Plasma (from human or other species) is placed in one chamber, and a protein-free buffer is placed in the other.

-

The test compound is added to the plasma-containing chamber.

-

The unit is incubated at 37°C with gentle shaking to allow the system to reach equilibrium (typically 4-24 hours), during which only the unbound compound can cross the membrane.

-

-

Quantification: After equilibrium is reached, samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of protein binding is then calculated as (1 - fu) * 100.

Visualizations

ADME Prediction Workflow

Caption: Workflow for in silico ADME prediction.

Conceptual Metabolic Pathway

Caption: Potential metabolic pathways for the compound.

Conclusion

The in silico analysis of this compound suggests a generally favorable ADME profile for an orally administered drug candidate. The predictions indicate high intestinal absorption and good permeability. However, potential liabilities have been identified, including the inhibition of key metabolic enzymes (CYP2C19 and CYP3A4) and the hERG channel, as well as a structural alert for the aniline moiety.

These computational predictions serve as a valuable starting point, providing critical guidance for the subsequent stages of drug development. It is imperative that these in silico findings are now systematically validated through the rigorous in vitro experimental protocols detailed in this guide. The integration of computational and experimental data will enable a comprehensive risk assessment and facilitate the strategic optimization of this promising compound towards a successful clinical candidate.

References

Navigating the Acquisition and Application of 4-Amino-N-(2,3-dichlorophenyl)benzamide for Advanced Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(2,3-dichlorophenyl)benzamide is a specialized organic compound with potential applications in various research domains, particularly in drug discovery and medicinal chemistry. Its distinct molecular structure, featuring an aminobenzamide core coupled with a dichlorophenyl moiety, suggests its potential as an intermediate for synthesizing more complex molecules or as a candidate for biological screening. This technical guide provides a comprehensive overview of the acquisition, characterization, and potential research applications of this compound, addressing the significant challenge of its limited commercial availability.

Due to the apparent lack of readily available commercial stock for this compound, this guide focuses on the practical approach of custom synthesis. It outlines a plausible synthetic route, details the necessary analytical characterization, and explores potential biological activities based on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are calculated or estimated based on its chemical structure and are essential for its handling, formulation, and experimental design.

| Property | Value |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| CAS Number | 3029-86-5 (Note: Often misattributed) |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF. |

| pKa | Not available |

Acquisition through Custom Synthesis

Given the absence of identifiable commercial suppliers for this compound, researchers will likely need to engage a custom synthesis provider. Numerous companies specialize in producing non-catalog chemicals for research purposes.

Key Custom Synthesis Providers:

-

ChiroBlock[1]

-

Life Chemicals[2]

-

Taros Chemicals[3]

-

Biochem Technologies[4]

-

R&D Systems (Tocris Bioscience)[5]

When approaching a custom synthesis service, providing a well-defined synthesis plan can expedite the process and ensure the desired product is obtained.

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the amidation of 4-nitrobenzoyl chloride with 2,3-dichloroaniline, followed by the reduction of the nitro group.

Experimental Protocol:

Step 1: Synthesis of N-(2,3-dichlorophenyl)-4-nitrobenzamide

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroaniline (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 4-nitrobenzoyl chloride (1 equivalent) to the cooled solution.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to scavenge the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(2,3-dichlorophenyl)-4-nitrobenzamide.

Step 2: Synthesis of this compound

-

Dissolve the N-(2,3-dichlorophenyl)-4-nitrobenzamide (1 equivalent) from Step 1 in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (10% Pd/C) under a hydrogen atmosphere.

-

Alternatively, chemical reduction can be performed using reagents such as tin(II) chloride (SnCl₂) in ethanol or iron powder in the presence of an acid like acetic acid or ammonium chloride.[6]

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

-

After the reaction is complete, filter off the catalyst (if using Pd/C) through a pad of celite.

-

Remove the solvent under reduced pressure.

-

If a chemical reductant was used, perform an appropriate workup to remove the metal salts. This typically involves basifying the solution and extracting the product.

-

Purify the final product, this compound, by recrystallization or column chromatography.

Characterization and Quality Control

Post-synthesis, it is crucial to verify the identity and purity of this compound. The following analytical techniques are recommended:

| Analytical Technique | Purpose |

| ¹H NMR | To confirm the chemical structure by analyzing the proton environment. |

| ¹³C NMR | To confirm the carbon skeleton of the molecule. |

| Mass Spectrometry | To determine the molecular weight and confirm the molecular formula. |

| HPLC | To assess the purity of the final compound. |

| FT-IR Spectroscopy | To identify the characteristic functional groups (e.g., N-H, C=O). |

Potential Research Applications and Biological Pathways

While no specific biological data for this compound has been found, the benzamide scaffold is present in a wide range of biologically active molecules. Structurally similar compounds, such as other chloro-substituted aminobenzamides, have been investigated for various therapeutic properties. For instance, certain benzamide derivatives have shown potential as inhibitors of enzymes like histone deacetylases (HDACs) or as modulators of kinase signaling pathways.

The presence of the dichloro-substituted phenyl ring can influence the compound's lipophilicity and binding affinity to biological targets. The amino group provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Based on the activities of related benzamides, a hypothetical signaling pathway that could be investigated involves the modulation of a protein kinase cascade.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Experimental and Synthesis Workflows

The overall workflow from identifying the need for this compound to its potential use in a biological assay is outlined below.

Caption: Workflow for obtaining and utilizing a custom-synthesized research chemical.

Conclusion

While this compound is not a commercially available catalog chemical, it represents a molecule of interest for researchers in medicinal chemistry and drug development. By leveraging custom synthesis services and following established protocols for synthesis and characterization, scientists can reliably obtain this compound for their research endeavors. The structural motifs present in this molecule suggest that it could serve as a valuable building block for creating novel compounds with potential biological activities, particularly in the realm of kinase inhibition or as modulators of other cellular signaling pathways. This guide provides the foundational information necessary to embark on research involving this and other similarly challenging-to-source chemical entities.

References

- 1. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 4. Custom Synthesis [biochem-technologies.com]

- 5. Custom Chemistry Services Analysis and Synthesis: R&D Systems [rndsystems.com]

- 6. 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note and Protocol: Solubility of 4-Amino-N-(2,3-dichlorophenyl)benzamide

Introduction

Materials and Reagents

-

4-Amino-N-(2,3-dichlorophenyl)benzamide (powder form)

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Ethanol (EtOH), analytical grade

-

Methanol (MeOH), analytical grade

-

Water (deionized or distilled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Water bath sonicator

-

Incubator or water bath with temperature control (e.g., 25 °C and 37 °C)

-

Analytical balance

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in common laboratory solvents has not been reported in widely accessible literature. The following table is provided as a template for researchers to record their experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| DMSO | 25 | |||

| DMSO | 37 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| PBS (pH 7.4) | 37 |

Experimental Protocol: Determination of Thermodynamic Solubility

This protocol describes the shake-flask method, a common technique for determining the thermodynamic (equilibrium) solubility of a compound.

4.1. Preparation of Stock Solutions and Calibration Curve

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution.

-

Analyze these standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of signal response versus concentration. This curve will be used to determine the concentration of the saturated solutions.

4.2. Solubility Measurement

-

Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., 2 mg to 1 mL of DMSO) in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Allow the samples to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Immediately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration curve to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL and molarity. Repeat the experiment at least in triplicate to ensure reproducibility.

Diagrams

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Troubleshooting

-

No undissolved solid observed: The amount of compound added was insufficient to reach saturation. Add more compound and repeat the equilibration step.

-

High variability in results: This may be due to incomplete equilibration, temperature fluctuations, or inaccurate dilutions. Ensure consistent experimental conditions and careful pipetting.

-

Compound precipitates during dilution: The dilution solvent may be inappropriate. Consider using the same solvent used for the solubility measurement for the initial dilution step.

This application note provides a comprehensive framework for researchers to determine the solubility of this compound. Accurate solubility data is fundamental for the successful design of subsequent experiments in drug development and other scientific applications.

Application Notes and Protocols: Dissolving 4-Amino-N-(2,3-dichlorophenyl)benzamide for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-N-(2,3-dichlorophenyl)benzamide is a benzamide derivative that, like many small organic molecules, may exhibit poor solubility in aqueous solutions such as cell culture media. Proper solubilization is critical for accurate and reproducible in vitro studies. This document provides a detailed protocol for dissolving and handling this compound for cell culture applications. The following guidelines are based on standard laboratory practices for similar compounds and should be adapted and optimized for specific experimental needs.

Data Presentation: Solvent Properties

The choice of solvent is crucial for successfully dissolving hydrophobic compounds for cell culture use. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power and miscibility with aqueous media.[1] However, it is important to use the lowest effective concentration, as DMSO can have cytotoxic effects at higher concentrations.[1]

| Solvent | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Considerations for Cell Culture |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | Highly effective solubilizing agent. Can be toxic to cells at concentrations typically above 0.5-1%.[1] A vehicle control is essential in experiments. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 78.37 | Less toxic than DMSO for many cell lines, but also generally less effective at dissolving highly hydrophobic compounds. Evaporation can concentrate the compound. |

Experimental Protocols

Materials

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Sterile, conical-bottom polypropylene or glass vials

-

Vortex mixer

-

Water bath or heat block (optional)

-

Sterile, serological pipettes and pipette tips

Protocol for Preparation of a Concentrated Stock Solution (e.g., 10 mM)

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of cell cultures.

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 283.13 g/mol , you would weigh 2.83 mg.

-

Initial Dissolution: Add the weighed powder to a sterile vial. Add a small volume of DMSO to create a slurry.

-

Complete Solubilization: Add the remaining volume of DMSO to reach the final desired concentration (e.g., 10 mM). Vortex the vial vigorously for 1-2 minutes to ensure complete dissolution.[2]

-

Gentle Warming (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing may aid dissolution.[2] Always check the compound's stability at elevated temperatures if this information is available.

-

Sterilization: While the stock solution in 100% DMSO is generally considered sterile, it can be filtered through a 0.22 µm syringe filter if necessary. Ensure the filter is compatible with DMSO.

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol for Preparing Working Solutions in Cell Culture Medium

-

Pre-warming Medium: Pre-warm the complete cell culture medium to 37°C before use.

-

Serial Dilution: It is critical to perform serial dilutions to avoid precipitation of the compound when transferring from a high concentration of organic solvent to an aqueous medium. A common method is a three-step dilution.[2][3]

-

Step 1: Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed (around 50°C) fetal bovine serum. For example, dilute the stock 1:10 in FBS.[2]

-

Step 2: Vortex the intermediate dilution gently.

-

Step 3: Further dilute the intermediate solution into the pre-warmed complete cell culture medium to achieve the final desired working concentration (e.g., 1 µM, 10 µM).[2] The final concentration of DMSO in the culture medium should ideally be kept below 0.5%.[1]

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to distinguish the effects of the compound from those of the solvent.[1]

-

Observation: After adding the final working solution to the cells, visually inspect the culture wells under a microscope for any signs of precipitation. If precipitation occurs, the protocol may need to be optimized by lowering the final concentration or adjusting the dilution method.

Mandatory Visualization

Experimental Workflow for Solubilization

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway: Induction of Apoptosis

Many benzamide derivatives have been investigated for their anticancer properties, which can involve the induction of apoptosis.[4][5] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated.

Caption: Simplified intrinsic apoptosis signaling pathway.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Ventilation: Handle the powdered form of the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-